N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide
Overview
Description
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of aromatic amides It features a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a bromine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Coupling Reaction: The brominated intermediate is then coupled with pyridine-4-carboxylic acid or its derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the formation of the amide bond between the carboxylic acid group of the pyridine derivative and the amine group of the brominated intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. The carboxamide group can undergo reduction to form the corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of a base such as potassium phosphate and a boronic acid derivative.
Major Products
Substitution: Formation of N-(4-substituted-2-methoxyphenyl)pyridine-4-carboxamide derivatives.
Oxidation: Formation of N-(4-bromo-2-hydroxyphenyl)pyridine-4-carboxamide or N-(4-bromo-2-formylphenyl)pyridine-4-carboxamide.
Reduction: Formation of N-(4-bromo-2-methoxyphenyl)pyridine-4-amine.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.
Chemical Biology: The compound is used in the design of chemical probes for investigating cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)pyridine-4-carboxamide
- N-(4-bromo-2-hydroxyphenyl)pyridine-4-carboxamide
- N-(4-bromo-2-chlorophenyl)pyridine-4-carboxamide
Uniqueness
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable scaffold for drug development. Additionally, the combination of the bromine atom and the methoxy group provides a versatile platform for further functionalization and derivatization.
Properties
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-18-12-8-10(14)2-3-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJNRRAFTXGDGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.